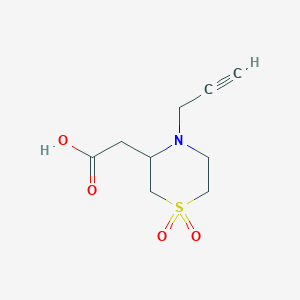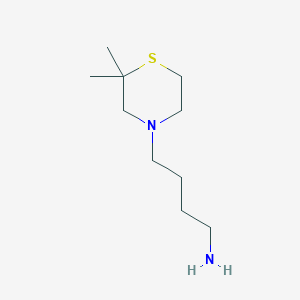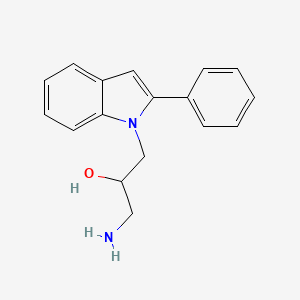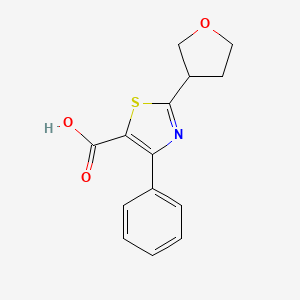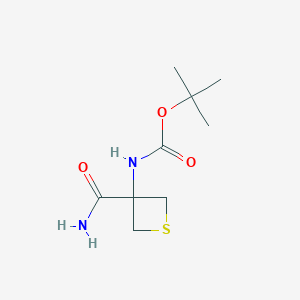
(1R,2R)-1-chloro-2-fluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-chloro-2-fluorocyclohexane is a chiral organic compound with the molecular formula C6H10ClF It is a cyclohexane derivative where the chlorine and fluorine atoms are attached to the first and second carbon atoms, respectively, in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2-fluorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the selective halogenation of (1R,2R)-1,2-dihydroxycyclohexane. This process involves the use of reagents such as thionyl chloride (SOCl2) for chlorination and diethylaminosulfur trifluoride (DAST) for fluorination. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-chloro-2-fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH can yield (1R,2R)-1-hydroxy-2-fluorocyclohexane, while elimination reactions with NaOEt can produce cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-chloro-2-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-chloro-2-fluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-chloro-2-bromocyclohexane: Similar in structure but with a bromine atom instead of fluorine. It exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.
(1R,2R)-1-chloro-2-iodocyclohexane: Contains an iodine atom, which significantly alters its chemical properties due to iodine’s larger size and lower electronegativity compared to fluorine.
(1R,2R)-1-bromo-2-fluorocyclohexane: Similar to (1R,2R)-1-chloro-2-fluorocyclohexane but with a bromine atom replacing chlorine.
Uniqueness
This compound is unique due to the combination of chlorine and fluorine atoms in a trans configuration on a cyclohexane ring. This specific arrangement imparts distinct stereochemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H10ClF |
|---|---|
Molekulargewicht |
136.59 g/mol |
IUPAC-Name |
(1R,2R)-1-chloro-2-fluorocyclohexane |
InChI |
InChI=1S/C6H10ClF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
RGXZXBASNKTHQI-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)F)Cl |
Kanonische SMILES |
C1CCC(C(C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
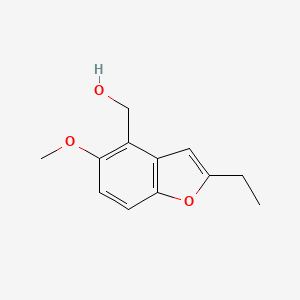

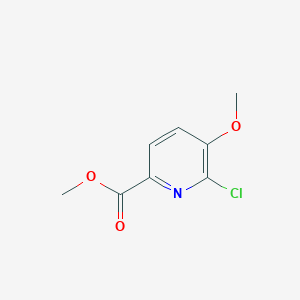
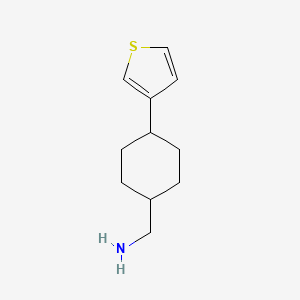



![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
